molecular formula C9H18N2 B1493110 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine CAS No. 1522013-27-9

1-[(Cyclobutylamino)methyl]cyclobutan-1-amine

Cat. No.: B1493110
CAS No.: 1522013-27-9
M. Wt: 154.25 g/mol
InChI Key: GZALHYMNSJORSY-UHFFFAOYSA-N
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Description

1-[(Cyclobutylamino)methyl]cyclobutan-1-amine (CAS 1522013-27-9) is a synthetic organic compound featuring a distinctive structure with two cyclobutane rings, one of which is functionalized with a primary amine and a cyclobutylaminomethyl group . This molecular architecture places it within a class of cyclobutylamine derivatives that are of significant interest in modern medicinal chemistry and drug discovery research . Compounds with cyclobutane cores are frequently investigated as key scaffolds and synthetic intermediates for the development of novel pharmaceutical agents . Their constrained ring system introduces structural rigidity, which can be exploited to explore and modulate biological activity . Research into similar bifunctional amines has shown their utility as building blocks for the stereoselective synthesis of more complex molecules, including γ-amino acids and conformationally restricted peptides . Furthermore, structurally related cyclopropanamine and cyclobutane compounds are being explored in preclinical research for a range of therapeutic areas, highlighting the potential value of this chemical scaffold . This product is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, including wearing protective gloves and eyewear, and ensure all procedures are conducted in a well-ventilated fume hood .

Properties

IUPAC Name

1-[(cyclobutylamino)methyl]cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-9(5-2-6-9)7-11-8-3-1-4-8/h8,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZALHYMNSJORSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation of Cyclobutylamine Derivatives

A common method involves the reaction of cyclobutylamine with formaldehyde or related aldehydes to form aminomethyl intermediates, which then undergo substitution or coupling with cyclobutanone or cyclobutanol derivatives. This method leverages the nucleophilicity of the amine and the electrophilicity of the aldehyde or ketone.

Reductive Amination

Reductive amination is a key step where cyclobutanone derivatives are reacted with cyclobutylamine in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the secondary amine linkage. This method allows for high selectivity and yield.

Use of Cyclobutanone and Aminoethyl Intermediates

Research on steroid-cyclobutanone derivatives has shown that aminoethyl intermediates can be reacted with cyclobutanone derivatives under mild conditions to yield cyclobutyl-substituted amines. For example, the reaction of aminoethyl-cyclobutyl intermediates with thiourea in methanol yielded cyclobutanone derivatives with amino substituents, indicating the feasibility of similar approaches for this compound synthesis.

Reaction Conditions and Optimization

Based on analogous cyclobutane amine syntheses, optimal conditions include:

Parameter Typical Conditions Notes
Solvent Methanol, Ethanol, or Tetrahydrofuran (THF) Polar solvents favor amination steps
Temperature Room temperature to 50 °C Mild heating improves reaction rates
Catalyst/Reducing Agent Pd/C for hydrogenation; NaBH3CN for reductive amination Catalysts ensure selectivity
Reaction Time Several hours to overnight Dependent on substrate reactivity
pH Neutral to slightly acidic Prevents amine degradation

Representative Data from Related Syntheses

Step Reagents/Conditions Yield (%) Notes
Aminoethyl intermediate formation Cyclobutylamine + formaldehyde, methanol, rt 80-90 High yield, simple workup
Reductive amination Cyclobutanone + cyclobutylamine + NaBH3CN, MeOH, rt 75-85 Selective formation of secondary amine
Catalytic hydrogenation Pd/C, H2 (0.85 MPa), EtOAc, rt 85-90 Efficient reduction and amination

Notes on Purification and Characterization

  • Purification is typically achieved by crystallization or column chromatography.
  • Characterization includes elemental analysis, NMR spectroscopy (1H and 13C), and mass spectrometry to confirm structure and purity.
  • Stereochemical purity can be assessed by chiral HPLC if asymmetric synthesis is involved.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Aminomethylation Cyclobutylamine + aldehydes Simple, high yield Requires control of side reactions
Reductive Amination Cyclobutanone + amine + reducing agent High selectivity, mild conditions Sensitive to reaction conditions
Catalytic Hydrogenation Pd/C + H2 Efficient, scalable Requires catalyst removal
Diastereoselective Reduction Meldrum’s acid derivatives + reducing agents Stereochemical control Complex intermediate preparation

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of cyclobutylcarboxylic acid derivatives.

  • Reduction: Reduction reactions can produce cyclobutylamine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various alkylated cyclobutylamine derivatives.

Scientific Research Applications

1-[(Cyclobutylamino)methyl]cyclobutan-1-amine has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: It serves as a potential ligand for biological receptors and enzymes, aiding in the study of biological processes.

  • Medicine: The compound has been investigated for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.

  • Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituents significantly influence molecular weight and steric effects. For example, aromatic groups (e.g., 4-methylphenyl) increase molecular weight and hydrophobicity compared to aliphatic amines .

Physicochemical Properties

Property 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine 1-[(Dimethylamino)methyl]cyclobutan-1-amine 3-Methylcyclobutan-1-amine
Boiling Point (°C) Not reported Not reported Not reported
Stability Stable under recommended conditions Compatible with DMF and Et₃N Stable
Solubility Likely polar aprotic solvents (e.g., DCE) Soluble in DMF Not reported

Notable Trends:

  • Heterocyclic analogs (e.g., triazolo derivatives) may display enhanced solubility in polar solvents due to increased polarity .

Biological Activity

1-[(Cyclobutylamino)methyl]cyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and neuropharmacology. Key findings include:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Neuroprotective Effects : There is evidence suggesting that cyclobutane derivatives may protect neuronal cells from apoptosis, potentially through modulation of neurotransmitter systems.

The mechanisms by which this compound exerts its effects are still being elucidated. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Protein Interactions : The compound may inhibit specific protein-protein interactions that are crucial for cancer cell survival.
  • Modulation of Receptor Activity : It could act as a modulator for neurotransmitter receptors, impacting synaptic transmission and neuronal health.

Antitumor Studies

A series of experiments have been conducted to assess the antitumor efficacy of cyclobutane derivatives:

  • In vitro Studies : Cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were treated with varying concentrations of cyclobutane derivatives. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM.
CompoundIC50 (µM)Cell Line
Cyclobutane Derivative A15MCF-7
Cyclobutane Derivative B12A549

Neuroprotection Studies

Research has also explored the neuroprotective properties:

  • Animal Models : In a murine model of neurodegeneration induced by excitotoxicity, treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.

Safety and Toxicity

While the biological activity is promising, safety profiles must be evaluated:

  • Toxicity Assessments : Preliminary studies indicate low acute toxicity in animal models at therapeutic doses. Long-term studies are necessary to fully understand the safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine?

  • Methodological Answer : A plausible route involves coupling cyclobutanecarboxylic acid derivatives with cyclobutylamine via carbodiimide-mediated amidation (e.g., diisopropylcarbodiimide (DIC) with DMAP catalysis in dichloromethane). This approach is analogous to cyclobutanecarboxamide synthesis . Optimize reaction conditions (e.g., stoichiometry, solvent polarity) to minimize side products like cyclobutane ring-opening.

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as cyclobutane rings are prone to strain-induced reactivity. Stability data for similar amines (e.g., 1-(Aminomethyl)cyclobutanamine) recommend refrigeration and desiccation .

Q. What analytical techniques are critical for characterizing purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm cyclobutane ring integrity and amine substitution patterns.
  • LC-MS (ESI+) to verify molecular weight (C₉H₁₇N₃, theoretical MW: 167.25 g/mol).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Employ flow chemistry to control exothermic reactions and reduce ring strain-induced side reactions. Use computational tools (e.g., DFT calculations) to model transition states and identify steric hindrance points in the cyclobutane-amine linkage . Pilot studies with deuterated analogs (e.g., cyclobutyl-d₇-amine) can track isotopic labeling efficiency .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : For ambiguous NMR signals, conduct 2D experiments (COSY, NOESY) to confirm spatial proximity of protons. Compare experimental IR stretching frequencies (e.g., N-H at ~3300 cm⁻¹) with computed spectra (Gaussian/B3LYP/6-31G*). Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. How does the compound’s conformational flexibility impact its pharmacological interactions?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM) to analyze cyclobutane ring puckering and amine group orientation. Pair with in vitro assays (e.g., receptor binding studies) to correlate conformational stability with bioactivity. Note: This compound is not FDA-approved; restrict testing to non-therapeutic research per ethical guidelines .

Q. What are the toxicological risks during in vivo studies?

  • Methodological Answer : Prioritize acute toxicity screening (OECD 423) using zebrafish or rodent models. For 1-(Aminomethyl)cyclobutanamine, LD₅₀ data suggest moderate toxicity (oral, rat), necessitating PPE (gloves, respirators) and fume hoods during handling . Monitor for cyclobutane-specific metabolites (e.g., ring-opened aldehydes) via LC-MS/MS in plasma .

Methodological Notes

  • Synthesis : Reference cyclobutylamine coupling protocols but adjust for steric demands of the bis-cyclobutane structure .
  • Safety : Adhere to GHS protocols for amine handling; consult SDS sheets for analogous compounds (e.g., cyclobutylamine HNOC hazards) .
  • Data Interpretation : Leverage databases (PubChem, Reaxys) for comparative spectral analysis and retrosynthetic planning .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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